ethyl 4-[[2,2,2-trichloro-1-(prop-2-enoylamino)ethyl]carbamothioylamino]benzoate
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Overview
Description
Ethyl 4-[[2,2,2-trichloro-1-(prop-2-enoylamino)ethyl]carbamothioylamino]benzoate is a complex organic compound with a molecular formula of C20H20Cl3N3O4S. This compound is notable for its unique structure, which includes a trichloromethyl group, a carbamothioyl group, and a benzoate ester. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[2,2,2-trichloro-1-(prop-2-enoylamino)ethyl]carbamothioylamino]benzoate typically involves multiple steps. One common method starts with the reaction of 2,2,2-trichloroethylamine with prop-2-enoyl chloride to form the intermediate 2,2,2-trichloro-1-(prop-2-enoylamino)ethylamine. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a carbamothioylating agent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2,2,2-trichloro-1-(prop-2-enoylamino)ethyl]carbamothioylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce simpler alkyl derivatives.
Scientific Research Applications
Ethyl 4-[[2,2,2-trichloro-1-(prop-2-enoylamino)ethyl]carbamothioylamino]benzoate is used in various fields of scientific research:
Chemistry: It serves as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic applications, such as anti-cancer or anti-inflammatory properties, is ongoing.
Industry: It is used in the development of new materials and as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of ethyl 4-[[2,2,2-trichloro-1-(prop-2-enoylamino)ethyl]carbamothioylamino]benzoate involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbamothioyl group may also interact with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[[2,2,2-trichloro-1-(2-methoxybenzoylamino)ethyl]carbamothioylamino]benzoate
- Ethyl 4-[[2,2,2-trichloro-1-(2-methylbenzoylamino)ethyl]carbamothioylamino]benzoate
Uniqueness
Ethyl 4-[[2,2,2-trichloro-1-(prop-2-enoylamino)ethyl]carbamothioylamino]benzoate is unique due to its combination of a trichloromethyl group and a carbamothioyl group, which confer distinct reactivity and binding properties. This makes it particularly useful in research applications where specific interactions with biological molecules are studied.
Properties
IUPAC Name |
ethyl 4-[[2,2,2-trichloro-1-(prop-2-enoylamino)ethyl]carbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl3N3O3S/c1-3-11(22)20-13(15(16,17)18)21-14(25)19-10-7-5-9(6-8-10)12(23)24-4-2/h3,5-8,13H,1,4H2,2H3,(H,20,22)(H2,19,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOUCOLWOOHFAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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